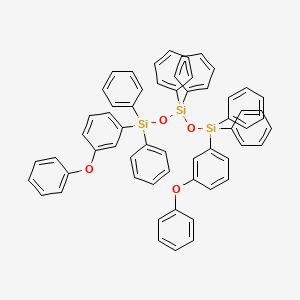
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl and phenoxy groups attached to a trisiloxane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of phenoxyphenylsilane derivatives with hexaphenylcyclotrisiloxane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the trisiloxane structure.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.
Reduction: Reduction reactions can target the phenoxy groups, potentially leading to the formation of phenylsilane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce phenylsilane derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Chemistry: The compound serves as a precursor for synthesizing other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its robust chemical properties.
Mecanismo De Acción
The mechanism by which 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects is primarily through its interaction with other molecules via its phenyl and phenoxy groups. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved are specific to the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(3-phenoxyphenyl)trisiloxane
- Hexaphenylcyclotrisiloxane
- Phenoxyphenylsilane derivatives
Uniqueness
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its specific arrangement of phenyl and phenoxy groups on a trisiloxane backbone. This structure imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to oxidation, which are not as pronounced in similar compounds.
Propiedades
Número CAS |
59024-70-3 |
|---|---|
Fórmula molecular |
C60H48O4Si3 |
Peso molecular |
917.3 g/mol |
Nombre IUPAC |
bis[[(3-phenoxyphenyl)-diphenylsilyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C60H48O4Si3/c1-9-27-49(28-10-1)61-51-31-25-45-59(47-51)65(53-33-13-3-14-34-53,54-35-15-4-16-36-54)63-67(57-41-21-7-22-42-57,58-43-23-8-24-44-58)64-66(55-37-17-5-18-38-55,56-39-19-6-20-40-56)60-46-26-32-52(48-60)62-50-29-11-2-12-30-50/h1-48H |
Clave InChI |
MRBPVLBPXUUZMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC(=C9)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
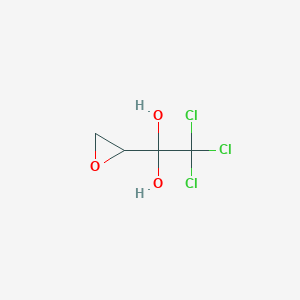
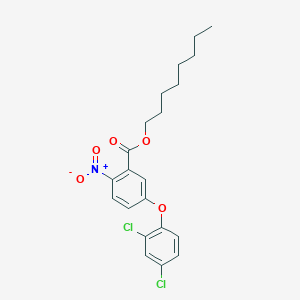
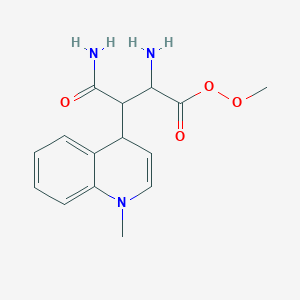


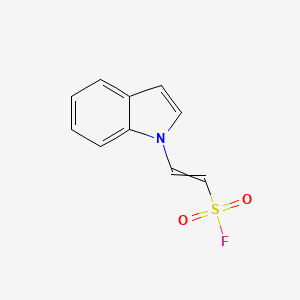
![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
